molecular formula C12H15N B017840 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine CAS No. 63089-56-5

1,2,3,5,6,7-Hexahydro-s-indacen-4-amine

Cat. No. B017840
CAS RN: 63089-56-5
M. Wt: 173.25 g/mol
InChI Key: WVCORPDIFAZDQV-UHFFFAOYSA-N
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Patent
US06166064

Procedure details

To a stirred solution of 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine (77 grams) in tetrahydrofuran (1.5 L) and triethylamine (68.3 mL) was added triphosgene (43.9 grams) in one portion. The mixture was heated to reflux for 1/2 hour, then cooled to room temperature. The tetrahydrofuran was removed under reduced pressure, and the residue was taken up in pentane and filtered through a plug of silica gel. Removal of the pentane in vacuo afforded 80 grams of a white solid, m.p. 35.0-36.2° C.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
68.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:12]2[C:4](=[C:5](N)[C:6]3[CH2:7][CH2:8][CH2:9][C:10]=3[CH:11]=2)[CH2:3][CH2:2]1.ClC(Cl)(OC(=O)OC(Cl)(Cl)Cl)Cl>O1CCCC1.C(N(CC)CC)C>[CH2:3]1[C:4]2[C:12](=[CH:11][C:10]3[CH2:9][CH2:8][CH2:7][C:6]=3[CH:5]=2)[CH2:1][CH2:2]1

Inputs

Step One
Name
Quantity
77 g
Type
reactant
Smiles
C1CCC2=C(C=3CCCC3C=C12)N
Name
Quantity
43.9 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
1.5 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
68.3 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1/2 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel
CUSTOM
Type
CUSTOM
Details
Removal of the pentane in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1CCC2=CC=3CCCC3C=C12
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: CALCULATEDPERCENTYIELD 113.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.